(E)-3-Ethoxyacryloyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

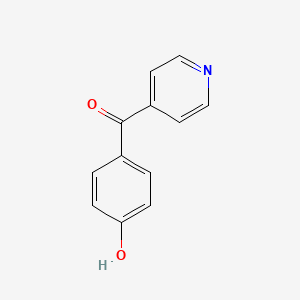

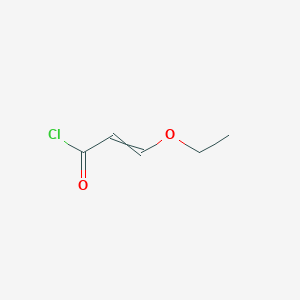

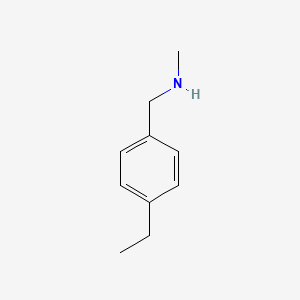

(E)-3-Ethoxyacryloyl chloride, also known as 3-Ethoxyacryloyl chloride, is a type of acyl chloride used in organic synthesis. It is a colorless liquid with a pungent odor and is soluble in many organic solvents. It is a key intermediate in the synthesis of various derivatives, such as esters, amides, and thioesters. As a reagent, it is used for the synthesis of compounds such as amides, esters, and thioesters. It is also used in the preparation of pharmaceuticals and other compounds.

Scientific Research Applications

Synthesis of Cumarins

(E)-3-Ethoxyacryloyl chloride has been utilized in the synthesis of cumarins. In a study, it was shown that in boiling 1,2-dichloroethane, this compound reacts with phenols to yield 3-ethoxyacrylates. These compounds, when treated with concentrated sulfuric acid and sulfur trioxide, cyclize to form cumarins (Ziegler, Möhler, & Effenberger, 1987).

Temperature-Sensitive Polymers

This compound has also been used in the development of temperature-sensitive polymers. A study introduced a new temperature-sensitive polymer synthesized from ethoxypropylacrylamide, with this compound playing a key role in its formulation. The resulting polymer showed a reversible phase transition by temperature, making it potentially useful in applications like drug targeting and bioactive agent immobilization (Uguzdogan et al., 2005).

Antitumor Activities

Another significant application of derivatives of this compound is in the synthesis of polymers with antitumor activities. A study demonstrated the synthesis of medium molecular weight polymers containing α-ethoxy-exo-3,6-epoxy-1,2,3,6-tetrahydrophthaloyl-5-fluorouracil, derived from this compound. These polymers exhibited better in vitro cytotoxicities against various cancer cell lines compared to 5-fluorouracil (Lee, Choi, Ha, & Cho, 1999).

Selective Separation and Detection in Milk

In the food chemistry sector, molecularly imprinted polymers (MIPs) combining surface molecular imprinting technique and magnetic separation were prepared using acryloyl chloride, which is closely related to this compound. These MIPs were used for the selective separation and detection of 17β-estradiol in milk, demonstrating their potential in food safety and quality control applications (Gao et al., 2016).

Polymer Synthesis and Characterization

This compound has also been instrumental in the synthesis and characterization of various polymers. A study focused on the synthesis of poly(methoxyl ethylene glycol-caprolactone-co-methacrylic acid-co-poly(ethylene glycol) methyl ether methacrylate) pH-sensitive hydrogel, where this compound could have played a role in the acryloyl component. This hydrogel was explored for delivering dexamethasone, indicating its utility in drug delivery systems (Wang et al., 2010).

Mechanism of Action

Target of Action

3-Ethoxyacryloyl chloride, also known as (E)-3-Ethoxyacryloyl chloride, is a compound known for its applications in organic synthesis . It is characterized by its ethoxy and acryloyl functional groups . .

Mode of Action

The mode of action of 3-Ethoxyacryloyl chloride involves its interaction with its targets, which are likely to be other organic compounds in a synthesis reaction . The ethoxy and acryloyl functional groups in the compound can react with various molecules, leading to the formation of new compounds .

Biochemical Pathways

Given its role in organic synthesis, it can be inferred that it participates in various chemical reactions leading to the synthesis of complex organic compounds .

Result of Action

The molecular and cellular effects of 3-Ethoxyacryloyl chloride’s action would depend on the specific context of its use in organic synthesis . It serves as a reagent in the preparation of various compounds, including esters and amides .

Action Environment

The action, efficacy, and stability of 3-Ethoxyacryloyl chloride can be influenced by various environmental factors. For instance, it is recommended to be stored at a temperature of 2-8°C . .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-Ethoxyacryloyl chloride involves the reaction of ethyl acrylate with thionyl chloride followed by treatment with ethanol.", "Starting Materials": [ "Ethyl acrylate", "Thionyl chloride", "Ethanol" ], "Reaction": [ "Add ethyl acrylate to a round-bottom flask", "Add thionyl chloride dropwise to the flask while stirring", "Heat the mixture to reflux for 2 hours", "Cool the mixture to room temperature", "Add ethanol to the mixture", "Stir the mixture for 1 hour", "Filter the mixture to remove any solids", "Distill the filtrate to obtain (E)-3-Ethoxyacryloyl chloride" ] } | |

CAS RN |

6191-99-7 |

Molecular Formula |

C5H7ClO2 |

Molecular Weight |

134.56 g/mol |

IUPAC Name |

3-ethoxyprop-2-enoyl chloride |

InChI |

InChI=1S/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3 |

InChI Key |

SFMFACMIOWQIPR-UHFFFAOYSA-N |

SMILES |

CCOC=CC(=O)Cl |

Canonical SMILES |

CCOC=CC(=O)Cl |

Pictograms |

Flammable; Corrosive; Irritant; Health Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the function of (E)-3-Ethoxyacryloyl chloride in the synthesis of Dasatinib?

A1: this compound acts as an acylating agent in the first step of the synthesis. It reacts with 2-Chloro-6-methylaniline to form (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide. This intermediate then undergoes further reactions to ultimately yield Dasatinib. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587070.png)

![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1587075.png)

![N'-[3-[[[(Dimethylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-N,N-dimethyl-urea](/img/structure/B1587085.png)